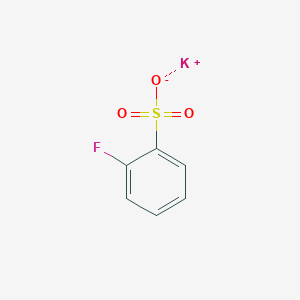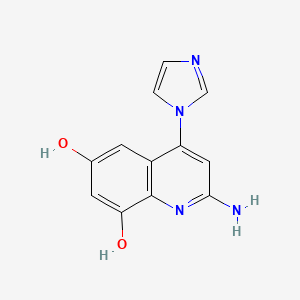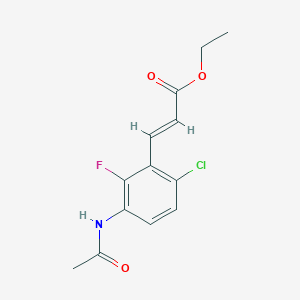
(E)-ethyl 3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate is a synthetic organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound is characterized by the presence of an ethyl ester group, an acetamido group, a chloro substituent, and a fluorophenyl ring, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-acetamido-6-chloro-2-fluoroaniline and ethyl acrylate.
Reaction Conditions: The reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Ethyl (E)-3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Ethyl (E)-3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies to elucidate.
Comparación Con Compuestos Similares
Ethyl (E)-3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate can be compared with other similar compounds, such as:
Ethyl (E)-3-(3-acetamido-6-chlorophenyl)acrylate: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
Ethyl (E)-3-(3-acetamido-2-fluorophenyl)acrylate: Lacks the chlorine substituent, which may influence its chemical properties.
Ethyl (E)-3-(3-acetamido-6-chloro-2-methylphenyl)acrylate: Contains a methyl group instead of a fluorine, which can alter its steric and electronic properties.
Propiedades
Fórmula molecular |
C13H13ClFNO3 |
|---|---|
Peso molecular |
285.70 g/mol |
Nombre IUPAC |
ethyl (E)-3-(3-acetamido-6-chloro-2-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H13ClFNO3/c1-3-19-12(18)7-4-9-10(14)5-6-11(13(9)15)16-8(2)17/h4-7H,3H2,1-2H3,(H,16,17)/b7-4+ |
Clave InChI |
YWUKYCZNFYNFGX-QPJJXVBHSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C1=C(C=CC(=C1F)NC(=O)C)Cl |
SMILES canónico |
CCOC(=O)C=CC1=C(C=CC(=C1F)NC(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B15223762.png)
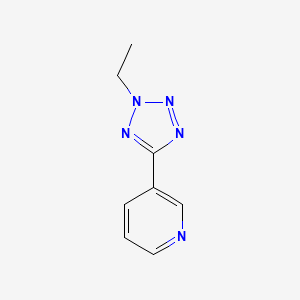
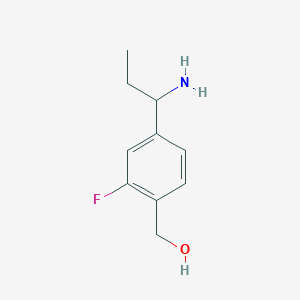
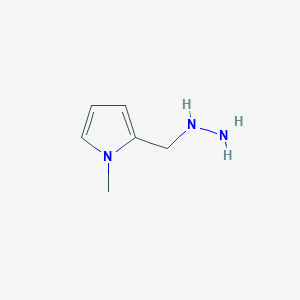
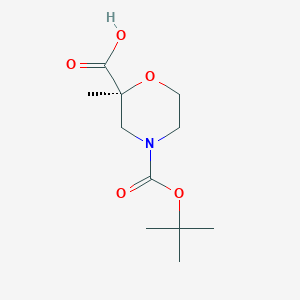

![N,N-Dimethyl-1-(1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)methanamine](/img/structure/B15223796.png)

![5,6-Dichloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B15223805.png)


